5-chloro-N-cyclopropylthiophene-2-carboxamide
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Overview
Description
5-chloro-N-cyclopropylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a chlorine atom at the 5-position and a cyclopropyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopropylthiophene-2-carboxamide typically involves the following steps:
Formation of 5-chloro-2-thiophenecarboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride.
Conversion to 5-chloro-2-thiophenecarbonyl chloride: The acid is then converted to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.
Amidation: The acyl chloride is reacted with cyclopropylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclopropylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylthiophene-2-amine derivatives.
Scientific Research Applications
5-chloro-N-cyclopropylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents. Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the chlorine atom and the cyclopropyl group can influence its binding affinity and selectivity. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
N-cyclopropylthiophene-2-carboxamide: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
Uniqueness
5-chloro-N-cyclopropylthiophene-2-carboxamide is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-cyclopropylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRFPZFYWEXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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